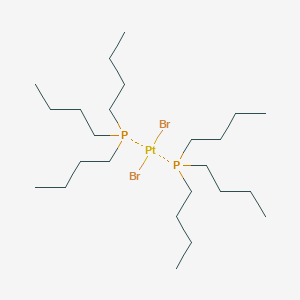
Phenol,3-(3-amino-1-propen-1-yl)-2-(methylsulfonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol,3-(3-amino-1-propen-1-yl)-2-(methylsulfonyl)- is an organic compound that belongs to the class of phenols Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol,3-(3-amino-1-propen-1-yl)-2-(methylsulfonyl)- typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a phenol derivative.
Functional Group Introduction: Introduce the propenyl group through a reaction such as the Wittig reaction.
Amino Group Addition: Introduce the amino group via nitration followed by reduction.
Methylsulfonyl Group Addition: Introduce the methylsulfonyl group through sulfonation followed by methylation.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This includes using catalysts to increase reaction efficiency, optimizing reaction conditions (temperature, pressure, solvents), and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Phenol,3-(3-amino-1-propen-1-yl)-2-(methylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The propenyl group can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Reagents like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3).
Major Products
Oxidation: Nitro derivatives.
Reduction: Saturated derivatives.
Substitution: Halogenated phenol derivatives.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its functional groups.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Phenol,3-(3-amino-1-propen-1-yl)-2-(methylsulfonyl)- would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors through its functional groups, affecting biochemical pathways. The amino group could form hydrogen bonds, the propenyl group could participate in hydrophobic interactions, and the methylsulfonyl group could influence the compound’s solubility and reactivity.
相似化合物的比较
Similar Compounds
Phenol,3-(3-amino-1-propen-1-yl)-2-(methylthio)-: Similar structure but with a methylthio group instead of a methylsulfonyl group.
Phenol,3-(3-amino-1-propen-1-yl)-2-(methyl)-: Similar structure but with a methyl group instead of a methylsulfonyl group.
Uniqueness
Phenol,3-(3-amino-1-propen-1-yl)-2-(methylsulfonyl)- is unique due to the presence of the methylsulfonyl group, which can significantly alter its chemical properties, such as increasing its polarity and potentially enhancing its reactivity in certain chemical reactions.
属性
分子式 |
C10H13NO3S |
|---|---|
分子量 |
227.28 g/mol |
IUPAC 名称 |
3-[(E)-3-aminoprop-1-enyl]-2-methylsulfonylphenol |
InChI |
InChI=1S/C10H13NO3S/c1-15(13,14)10-8(5-3-7-11)4-2-6-9(10)12/h2-6,12H,7,11H2,1H3/b5-3+ |
InChI 键 |
RYNRVOQNOLBMHJ-HWKANZROSA-N |
手性 SMILES |
CS(=O)(=O)C1=C(C=CC=C1O)/C=C/CN |
规范 SMILES |
CS(=O)(=O)C1=C(C=CC=C1O)C=CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)ethanone](/img/structure/B13140063.png)
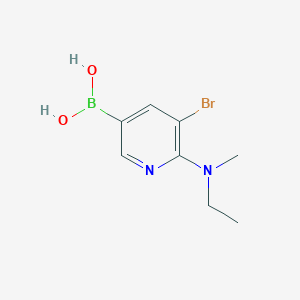
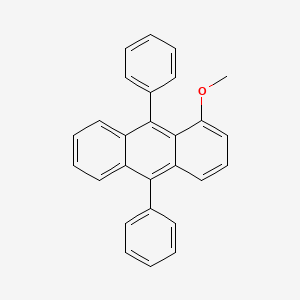


![Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate](/img/structure/B13140103.png)
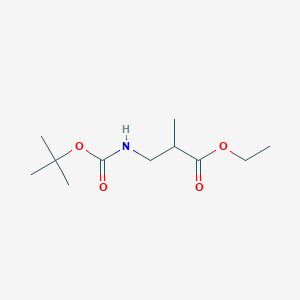
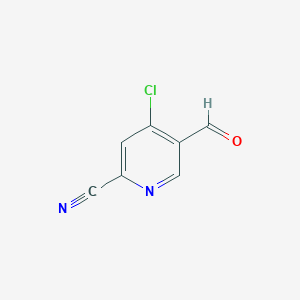
![tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate](/img/structure/B13140110.png)




